molecular formula C7H4ClN B1173451 C.I. Acid violet 66 CAS No. 12220-53-0

C.I. Acid violet 66

Cat. No.: B1173451
CAS No.: 12220-53-0
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Description

C.I. Acid Violet 66 (CAS 12220-53-0) is an acid dye classified under the Color Index as a synthetic organic colorant. Acid dyes are characterized by their sulfonic acid groups, which confer water solubility and affinity for protein-based fibers like wool and silk .

Its environmental persistence and toxicity have been studied in aquatic organisms; for example, it exhibits bioaccumulation and physiological effects in rainbow trout (Salmo gairdneri), alongside its azoic base, C.I. Acid Red 217 .

Properties

CAS No.

12220-53-0

Molecular Formula

C7H4ClN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences :

  • Adsorption Efficiency : AV1 shows high adsorption capacity (835 mg/g) on anion exchange resins like Purolite A520E, following pseudo-second-order kinetics . Acid Violet 66’s adsorption behavior is unreported, but similar sulfonic groups may allow comparable resin-based removal.
  • Oxidation Degradation : AV1 is efficiently degraded (>99% decolorization) via Fenton (H₂O₂/Fe²⁺) and peracetic acid (PAA/Fe²⁺) systems, following pseudo-first-order kinetics . Acid Violet 66’s oxidative degradation data is lacking, but its azo bonds (if present) would likely react similarly with hydroxyl radicals (•OH).

Table 1: Key Properties of Acid Violet 66 vs. Acid Violet 1

Property C.I. Acid Violet 66 C.I. Acid Violet 1 (AV1)
CAS Number 12220-53-0 17025 (as per cited studies)
Class Acid dye (suspected azo) Mono-azo acid dye
Adsorption Capacity Not reported 835 mg/g (Purolite A520E)
Degradation Efficiency Limited data >99% via H₂O₂/Fe²⁺
Toxicity Bioaccumulates in trout Toxic aromatic amine byproducts

C.I. Acid Violet 43

Structural Differences :

  • Acid Violet 43 (CAS 4430-18-6) is an anthraquinone-based dye, differing from Acid Violet 66’s suspected azo structure . Anthraquinone dyes are known for superior lightfastness but higher environmental persistence due to stable fused-ring systems.

Degradation :

  • Anthraquinone dyes like Acid Violet 43 are resistant to conventional oxidation processes, requiring advanced methods (e.g., enzymatic degradation with horseradish peroxidase) . In contrast, azo-based dyes (e.g., AV1) degrade more readily via •OH radical cleavage .

C.I. Direct Violet 66

Functional and Application Differences :

  • Class : Direct Violet 66 (CAS 6798-03-4) is a double-azo dye for cellulose fibers, contrasting with Acid Violet 66’s protein fiber affinity .
  • Chemical Structure : Direct Violet 66 contains copper complexes and sulfonate groups, enhancing cellulose binding . Acid Violet 66 lacks metal complexes (unless specified otherwise).
  • Environmental Impact : Direct dyes generally exhibit lower toxicity but higher aquatic persistence due to cellulose affinity. Acid dyes like AV66 may release toxic amines upon degradation .

Table 2: Acid vs. Direct Violet 66

Property This compound C.I. Direct Violet 66
Target Fibers Wool, silk Cotton, cellulose
Key Functional Groups Sulfonic acids Sulfonic acids + Cu complexes
Lightfastness Moderate High (ISO 6-7)
Degradation Byproducts Aromatic amines (toxic) Less toxic fragments

C.I. Acid Violet 68

Structural and Performance Notes:

  • Acid Violet 68 (CAS 61724-46-7) is a neutral dye with a sulfonamide group, offering pH-independent dyeing . Acid Violet 66’s performance is likely pH-dependent due to its ionic sulfonic groups.

Q & A

Basic: What are the key applications of C.I. Acid Violet 66 in biological research, and how can it be optimized for cell staining protocols?

This compound is widely used to analyze cell structures, track biomolecules, and distinguish cell types due to its selective binding properties. For optimal cell staining:

  • Protocol Design : Prepare dye solutions at concentrations between 0.1–1.0 µM in PBS buffer to avoid over-saturation. Include negative controls (e.g., unstained cells) and validate specificity using competitive binding assays .
  • Microscopy Compatibility : Use fluorescence microscopy with excitation/emission filters calibrated to the dye’s spectral profile (e.g., λex = 550 nm, λem = 650 nm). Adjust exposure times to minimize photobleaching .

Basic: How should researchers design experiments to assess the dye’s interaction with biomolecules (e.g., proteins or DNA)?

  • Experimental Setup : Employ titration assays with varying dye-to-biomolecule ratios (e.g., 1:1 to 1:10). Monitor binding via spectrophotometric absorbance shifts or fluorescence quenching.
  • Data Collection : Record absorption spectra (300–800 nm) and calculate binding constants using the Stern-Volmer equation. Include triplicate measurements to ensure reproducibility .

Advanced: What methodologies are recommended for quantifying dye concentration in complex matrices (e.g., biological fluids)?

  • Sample Preparation : Use solid-phase extraction (SPE) to isolate the dye from interfering substances. Validate recovery rates (>90%) via spiked samples.
  • Quantitative Analysis : Apply high-performance liquid chromatography (HPLC) with a C18 column and UV-Vis detection at λmax = 580 nm. Calibrate with standard curves (R<sup>2</sup> > 0.99) and report limits of detection (LOD < 0.1 µg/mL) .

Advanced: How can researchers resolve contradictions in published data on the dye’s photostability?

  • Controlled Replication : Reproduce experiments under standardized conditions (e.g., light intensity, pH 7.4, 25°C). Compare degradation rates using accelerated aging tests.
  • Meta-Analysis : Systematically review literature for variables affecting photostability (e.g., solvent polarity, presence of antioxidants). Apply statistical tools (e.g., ANOVA) to identify significant factors .

Basic: What are the best practices for storing this compound to maintain stability?

  • Storage Conditions : Store lyophilized dye at –20°C in airtight, light-protected vials. For working solutions, use amber vials and avoid repeated freeze-thaw cycles.
  • Stability Testing : Monitor absorbance monthly to detect decomposition (e.g., >5% deviation from baseline indicates degradation) .

Advanced: How can the dye be integrated into interdisciplinary studies (e.g., dye-sensitized solar cells and bioimaging)?

  • Material Synthesis : Functionalize the dye with carboxylate groups for TiO2 nanoparticle anchoring in solar cells. Characterize using FTIR and XRD.
  • Cross-Validation : Compare solar cell efficiency (e.g., incident photon-to-current efficiency, IPCE) with bioimaging performance (e.g., signal-to-noise ratio in tissues) .

Advanced: What strategies improve reproducibility when using the dye in multi-lab studies?

  • Protocol Harmonization : Share detailed SOPs via platforms like Protocols.io , including batch-specific purity data (HPLC ≥ 95%).
  • Inter-Lab Calibration : Distribute reference standards and conduct round-robin tests to align instrumentation settings .

Basic: What controls are essential when evaluating the dye’s cytotoxicity?

  • Experimental Controls :
    • Negative Control : Cells treated with dye-free solvent.
    • Positive Control : Cells exposed to a known cytotoxic agent (e.g., 1% Triton X-100).
  • Endpoint Assays : Measure cell viability via MTT assay at 24/48 hours. Normalize data to controls and report IC50 values with 95% confidence intervals .

Advanced: How can the dye’s structure be modified to enhance binding affinity for specific targets?

  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions between dye derivatives and target proteins (e.g., albumin).
  • Synthetic Validation : Introduce sulfonate groups to improve aqueous solubility. Characterize binding via surface plasmon resonance (SPR) with KD values < 10<sup>–6</sup> M .

Advanced: What statistical methods are appropriate for analyzing dose-response relationships in dye efficacy studies?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (4PL) using software like GraphPad Prism. Report Hill slopes and EC50 values.
  • Error Analysis : Calculate propagated errors for combined uncertainties (e.g., pipetting ±2%, spectrophotometry ±1%) .

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